molecular formula C9H8Br2 B11716686 1,3-Dibromo-5-cyclopropylbenzene

1,3-Dibromo-5-cyclopropylbenzene

Cat. No.: B11716686
M. Wt: 275.97 g/mol
InChI Key: IGWUDPMRDNUVBS-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-cyclopropylbenzene: is an organic compound with the molecular formula C9H8Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a cyclopropyl group is attached at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-cyclopropylbenzene can be synthesized through a multi-step process. One common method involves the bromination of cyclopropylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-5-cyclopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include sodium amide (NaNH2) for amination, sodium thiolate (NaSR) for thiolation, and sodium alkoxide (NaOR) for alkoxylation. These reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents may include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1,3-diamino-5-cyclopropylbenzene, while oxidation reactions can produce 1,3-dibromo-5-cyclopropylbenzoic acid.

Scientific Research Applications

Chemistry: 1,3-Dibromo-5-cyclopropylbenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: The compound is used in the development of advanced materials, such as polymers and liquid crystals. Its unique structural features contribute to the desired properties of these materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-cyclopropylbenzene and its derivatives depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, brominated aromatic compounds are known to inhibit certain enzymes by forming covalent bonds with active site residues .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine atoms and a cyclopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic and industrial applications.

Properties

Molecular Formula

C9H8Br2

Molecular Weight

275.97 g/mol

IUPAC Name

1,3-dibromo-5-cyclopropylbenzene

InChI

InChI=1S/C9H8Br2/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2

InChI Key

IGWUDPMRDNUVBS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)Br)Br

Origin of Product

United States

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